molecular formula C20H19NO3S B15018044 Thiophene-3-carboxylic acid, 4,5-dihydro-2-amino-5-benzoyl-4-phenyl-, ethyl ester

Thiophene-3-carboxylic acid, 4,5-dihydro-2-amino-5-benzoyl-4-phenyl-, ethyl ester

Cat. No.: B15018044
M. Wt: 353.4 g/mol
InChI Key: DHQHVCBGSGCNIW-UHFFFAOYSA-N
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Description

ETHYL 2-AMINO-5-BENZOYL-4-PHENYL-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-5-BENZOYL-4-PHENYL-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with ethyl 2-amino-4-phenylthiophene-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-5-BENZOYL-4-PHENYL-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiophene derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 2-AMINO-5-BENZOYL-4-PHENYL-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-5-BENZOYL-4-PHENYL-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Detailed studies on its binding affinity and interaction pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-AMINO-4-PHENYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-AMINO-5-BENZOYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-AMINO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-AMINO-5-BENZOYL-4-PHENYL-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both benzoyl and phenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 5-amino-2-benzoyl-3-phenyl-2,3-dihydrothiophene-4-carboxylate

InChI

InChI=1S/C20H19NO3S/c1-2-24-20(23)16-15(13-9-5-3-6-10-13)18(25-19(16)21)17(22)14-11-7-4-8-12-14/h3-12,15,18H,2,21H2,1H3

InChI Key

DHQHVCBGSGCNIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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